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Compound of Interest

Compound Name: Carbocyclic arabinosyladenine

Cat. No.: B082692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of

Carbocyclic arabinosyladenine, also known as Aristeromycin. This nucleoside analog has

demonstrated a broad spectrum of antiviral activity against both RNA and DNA viruses. This

document summarizes key quantitative data, details common experimental methodologies for

its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Antiviral Activity
Carbocyclic arabinosyladenine and its derivatives have been evaluated against a variety of

viruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50%

cytotoxic concentration (CC₅₀) values reported in the literature. The selectivity index (SI),

calculated as CC₅₀/EC₅₀, is also provided where data is available, indicating the compound's

therapeutic window.

Table 1: Antiviral Activity of 6'-Fluorinated Aristeromycin Analogues
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Compound Virus Cell Line EC₅₀ (µM) CC₅₀ (µM) SI

2a MERS-CoV Vero - >150 -

2a SARS-CoV Vero - >150 -

2a
Chikungunya

Virus
Vero - >150 -

2a Zika Virus Vero - >150 -

2c (6',6'-

Difluoroariste

romycin)

MERS-CoV Vero - >150 -

3a

(Phosphoram

idate

prodrug)

MERS-CoV Vero - >150 -

3a

(Phosphoram

idate

prodrug)

SARS-CoV Vero - >150 -

3a

(Phosphoram

idate

prodrug)

Chikungunya

Virus
Vero - >150 -

3a

(Phosphoram

idate

prodrug)

Zika Virus Vero - >150 -

Data from

primary

screening at

concentration

s of 150, 50,

16.7, and 5.6

μM.
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Compounds

showing

activity were

selected for

further dose-

response

experiments

to determine

EC₅₀.[1]

Table 2: Antiviral Activity of 5'-Hydroxy-5'-homoaristeromycin Diastereomers
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Compound Virus EC₅₀ (µM) CC₅₀ (µM) SI

6
Hepatitis B Virus

(HBV)
7.1 >100 >14.1

7
Hepatitis B Virus

(HBV)
7.4 >100 >13.5

7

Human

Cytomegalovirus

(HCMV)

0.72 >300 >416.7

Compounds 6

and 7 were

reported to be

inactive against a

panel of other

viruses including

Polio virus,

SARS

coronavirus,

Respiratory

Syncytial Virus,

Hepatitis C Virus,

Herpes Simplex

Virus 1 and 2,

Vaccinia virus,

Dengue, Rift

Valley fever,

Venezuelan

equine

encephalitis,

H1N1 Influenza

A virus, and

West Nile virus.

[2]

Table 3: Antiviral Activity of Carbocyclic 3-deazaadenosine (C-c3 Ado)
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Virus Host Cell
Inhibitory Concentration
(µg/mL)

Vaccinia
Primary Rabbit Kidney, HeLa,

Vero
0.2-1

Reo
Primary Rabbit Kidney, HeLa,

Vero
0.2-1

Measles
Primary Rabbit Kidney, HeLa,

Vero
0.2-1

Parainfluenza
Primary Rabbit Kidney, HeLa,

Vero
0.2-1

Vesicular Stomatitis
Primary Rabbit Kidney, HeLa,

Vero
0.2-1

The compound was not toxic

to host cells at a concentration

of 400 µg/mL.[3]

Mechanism of Action
Carbocyclic arabinosyladenine primarily exerts its antiviral effect through the inhibition of S-

adenosyl-L-homocysteine (SAH) hydrolase.[1][4] This enzyme is crucial for cellular methylation

reactions. Its inhibition leads to an accumulation of SAH, which in turn inhibits S-adenosyl-L-

methionine (SAM)-dependent methyltransferases. These methyltransferases are essential for

the capping of viral mRNAs.[5] The 5' cap structure is vital for the stability and translation of

viral RNA.[6]

Some derivatives of Aristeromycin, such as 6'-fluorinated analogues, are designed as dual-

target antiviral compounds, also aiming to inhibit the viral RNA-dependent RNA polymerase

(RdRp).[1][4]
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Mechanism of Action of Carbocyclic arabinosyladenine.

Experimental Protocols
The in vitro antiviral activity of Carbocyclic arabinosyladenine and its analogs is typically

assessed using a combination of cell-based assays.

Cytopathic Effect (CPE) Reduction Assay
This assay is a primary screening method to evaluate the ability of a compound to protect cells

from virus-induced cell death.

Methodology:
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Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero, A549) in a 96-well plate

and incubate until confluent.

Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

Infection and Treatment: Remove the cell culture medium and infect the cells with a specific

multiplicity of infection (MOI) of the virus. After a 1-hour adsorption period, remove the virus

inoculum and add the medium containing the different concentrations of the test compound.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to

observe significant CPE in the untreated, infected control wells (typically 2-3 days).

CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell

viability using a colorimetric assay such as the MTT or MTS assay.

Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that

reduces the viral CPE by 50%.

Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.

Methodology:

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

Infection: Infect the cell monolayers with a dilution of virus that will produce a countable

number of plaques (e.g., 50-100 plaques per well).

Treatment: After the adsorption period, remove the inoculum and overlay the cells with a

semi-solid medium (e.g., containing agarose or methylcellulose) containing various

concentrations of the test compound.

Incubation: Incubate the plates until distinct plaques are visible.

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count

the plaques.
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Data Analysis: Determine the EC₅₀ value as the compound concentration that reduces the

number of plaques by 50% compared to the untreated control.

Viral Yield Reduction Assay
This assay measures the reduction in the amount of progeny virus produced.

Methodology:

Infection and Treatment: Infect confluent cell monolayers with the virus in the presence of

different concentrations of the test compound.

Incubation: Incubate the cultures for a full replication cycle of the virus.

Harvesting: Harvest the supernatant (and in some cases, the cells) at the end of the

incubation period.

Quantification: Determine the viral titer in the harvested samples using methods such as a

plaque assay or quantitative reverse transcription PCR (qRT-PCR).

Data Analysis: Calculate the EC₅₀ as the compound concentration that reduces the viral yield

by 50%.

Cytotoxicity Assay
This assay determines the toxicity of the compound to the host cells.

Methodology:

Cell Seeding: Seed host cells in a 96-well plate.

Treatment: Treat the uninfected cells with the same serial dilutions of the test compound

used in the antiviral assays.

Incubation: Incubate the plate for the same duration as the antiviral assays.

Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter 96

AQueous One Solution Cell Proliferation Assay (MTS) or the MTT assay.
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Data Analysis: Calculate the CC₅₀, which is the compound concentration that reduces cell

viability by 50%.

Antiviral Activity Assays

Cytotoxicity Assay
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General workflow for in vitro antiviral evaluation.

Conclusion
Carbocyclic arabinosyladenine (Aristeromycin) and its derivatives represent a promising

class of broad-spectrum antiviral agents. Their primary mechanism of action through the

inhibition of SAH hydrolase offers a host-directed therapeutic strategy that could be effective

against a range of viruses. Further research and development of derivatives with improved

potency and reduced cytotoxicity are warranted to fully explore their therapeutic potential. The

experimental protocols detailed in this guide provide a framework for the continued

investigation of these and other novel antiviral compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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